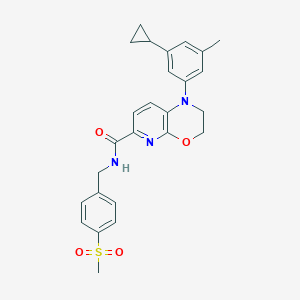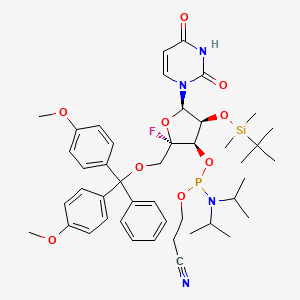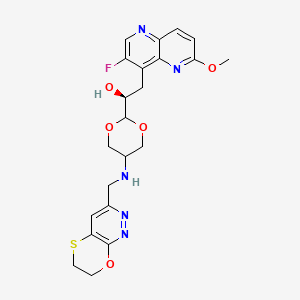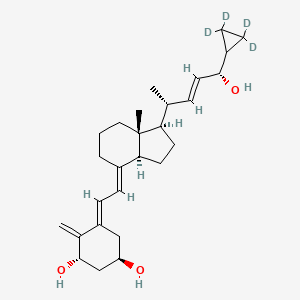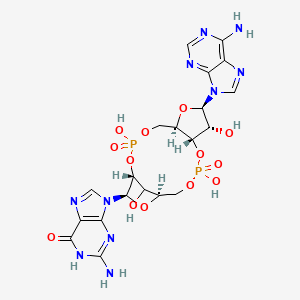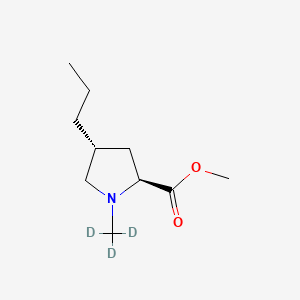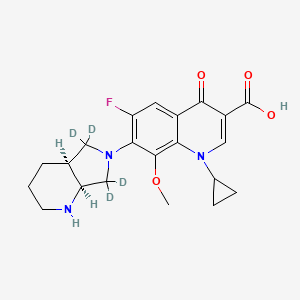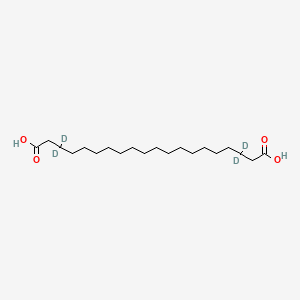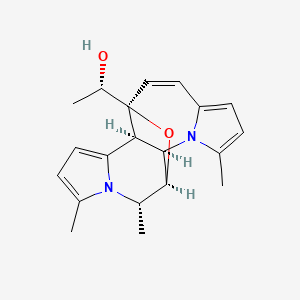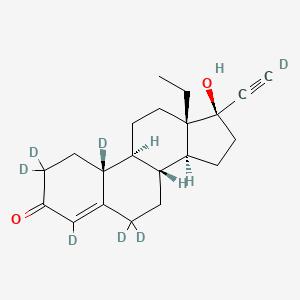
D-(-)-Norgestrel-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levonorgestrel-d7 is a deuterated form of levonorgestrel, a synthetic progestogen widely used in contraceptive formulations. The deuterium atoms in Levonorgestrel-d7 replace hydrogen atoms, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Levonorgestrel-d7 involves the incorporation of deuterium atoms into the levonorgestrel molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure to 5 atm of deuterium gas
Industrial Production Methods
Industrial production of Levonorgestrel-d7 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized conditions to maximize yield and purity
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity levels
Quality control: Ensuring the final product meets stringent regulatory standards for pharmaceutical use
化学反应分析
Types of Reactions
Levonorgestrel-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated metabolites using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, chloroform, dichloromethane
Temperature: Varies depending on the reaction, typically ranging from -20°C to 100°C
Major Products Formed
Oxidation: Hydroxylated metabolites
Reduction: Alcohol derivatives
Substitution: Halogenated or alkylated derivatives
科学研究应用
Levonorgestrel-d7 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of levonorgestrel in the body
Metabolism studies: Investigating metabolic pathways and identifying metabolites
Drug development: Enhancing the understanding of drug interactions and improving the design of new contraceptive formulations
Biological research: Exploring the effects of levonorgestrel on various biological systems and processes
作用机制
Levonorgestrel-d7 exerts its effects by binding to progesterone and androgen receptors, inhibiting the release of gonadotropin-releasing hormone from the hypothalamus. This suppression prevents the luteinizing hormone surge, thereby inhibiting ovulation. Additionally, it thickens cervical mucus, making it difficult for sperm to enter the uterus and fertilize an egg .
相似化合物的比较
Levonorgestrel-d7 is compared with other synthetic progestogens such as:
- Desogestrel
- Norgestimate
- Gestodene
Uniqueness
- Deuterium labeling : Provides a unique advantage in pharmacokinetic and metabolic studies
- Stability : Enhanced stability due to the presence of deuterium atoms
- Specificity : Allows for precise tracking in biological systems
These features make Levonorgestrel-d7 a valuable tool in scientific research and drug development .
属性
分子式 |
C21H28O2 |
|---|---|
分子量 |
319.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i2D,5D2,6D2,13D,16D |
InChI 键 |
WWYNJERNGUHSAO-XLJOICOCSA-N |
手性 SMILES |
[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O |
规范 SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
